REACTION_CXSMILES
|
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[F:8][C:9]([F:15])([F:14])[CH2:10]CC=O>>[F:15][C:9]([F:8])([F:14])[CH2:10][CH2:7][CH2:6][NH:3][CH2:4][CH2:5][CH2:10][C:9]([F:15])([F:14])[F:8]
|
Name
|
4,4,4-trifluorobutan-1-amine, HCl
|
Quantity
|
598 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
550 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
504 mg
|
Type
|
reactant
|
Smiles
|
FC(CCC=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided a colorless oil which
|
Type
|
CUSTOM
|
Details
|
was used directly in the preparation of Example 129
|
Name
|
|
Type
|
|
Smiles
|
FC(CCCNCCCC(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |